
1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide is a quaternary ammonium compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide typically involves the reaction of tetradecanoyl chloride with 1,1-dimethylhydrazine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting intermediate is then reacted with tetradecyl bromide to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium chloride
- 1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium iodide
Uniqueness
1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide is unique due to its specific bromide ion, which can influence its reactivity and interactions compared to its chloride and iodide counterparts. The bromide ion may also affect the compound’s solubility and stability in different environments.
Eigenschaften
CAS-Nummer |
113278-39-0 |
|---|---|
Molekularformel |
C30H63BrN2O |
Molekulargewicht |
547.7 g/mol |
IUPAC-Name |
dimethyl-(tetradecanoylamino)-tetradecylazanium;bromide |
InChI |
InChI=1S/C30H62N2O.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-32(3,4)31-30(33)28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-29H2,1-4H3;1H |
InChI-Schlüssel |
WEEGVEZCQKCPGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+](C)(C)NC(=O)CCCCCCCCCCCCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


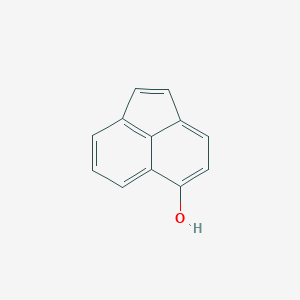
![5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene](/img/structure/B14315685.png)
![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)

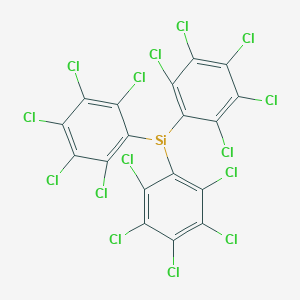
![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)
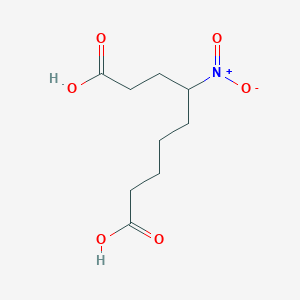
![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)
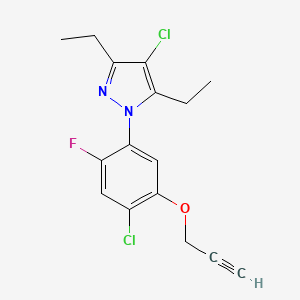


![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)
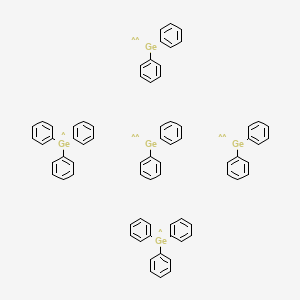
![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)
